molecular formula C7H8BrN3O2 B12070273 Methyl 5-bromo-2-hydrazinylnicotinate

Methyl 5-bromo-2-hydrazinylnicotinate

Cat. No.: B12070273
M. Wt: 246.06 g/mol
InChI Key: XHROVBRSNFGKAP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the 5-position and a hydrazine group at the 2-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-hydrazinylnicotinate typically involves the bromination of methyl nicotinate followed by the introduction of the hydrazine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The hydrazine group can be introduced by reacting the brominated intermediate with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydrazinylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-hydrazinylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydrazinylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydrazinylnicotinate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the bromine and hydrazine groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate

InChI

InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11)

InChI Key

XHROVBRSNFGKAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)NN

Origin of Product

United States

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